molecular formula C14H15F4N3OS B2383883 4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol CAS No. 828285-15-0

4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B2383883
CAS No.: 828285-15-0
M. Wt: 349.35
InChI Key: DAQKBVYNUTUNDT-UHFFFAOYSA-N
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Description

The compound 4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound Y503-2176) is a fluorinated 1,2,4-triazole-3-thiol derivative with the molecular formula C₁₄H₁₅F₄N₃OS and a molecular weight of 349.35 g/mol . Its structure features:

  • A 4-ethyl group at position 4 of the triazole ring.
  • A 3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl substituent at position 3.
  • A thiol (-SH) group at position 2.

This compound is part of a broader class of 1,2,4-triazole-3-thiols, which are known for diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Properties

IUPAC Name

4-ethyl-3-[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F4N3OS/c1-2-21-11(19-20-13(21)23)10-5-3-4-9(6-10)7-22-8-14(17,18)12(15)16/h3-6,12H,2,7-8H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQKBVYNUTUNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC(=C2)COCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction using a halogenated phenyl derivative.

    Attachment of the tetrafluoropropoxy moiety: This step involves the reaction of the phenyl-substituted triazole with a tetrafluoropropyl halide under basic conditions.

    Introduction of the ethyl group: The final step involves the alkylation of the triazole ring with an ethyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Reduced triazole derivatives, reduced phenyl derivatives

    Substitution: Substituted triazole or phenyl derivatives

Scientific Research Applications

Antifungal Applications

Research indicates that 4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. In vitro studies have shown that this compound can effectively combat various pathogenic fungi.

For example:

  • A study demonstrated that similar triazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens like Candida albicans and Aspergillus fumigatus .

Herbicidal Properties

The compound also shows promise in agricultural applications as a herbicide. Its mechanism involves disrupting plant growth through interference with specific metabolic pathways. Compounds with structural similarities have been reported to exhibit herbicidal activity by inhibiting key enzymes in plant biosynthesis.

Pharmaceutical Applications

In the pharmaceutical domain, the compound's structural features allow it to act as a potential antibacterial agent. Research has established that triazole derivatives can enhance the antibacterial efficacy of existing antibiotics. For instance:

  • A study found that triazole hybrids demonstrated higher antibacterial activity than standard antibiotics against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antibacterial Activity

A recent study synthesized various triazole derivatives and tested their antibacterial properties against E. coli and S. aureus. The results indicated that compounds with thiol groups exhibited enhanced activity compared to their non-thiol counterparts, suggesting a synergistic effect in bacterial inhibition .

Case Study 2: Fungal Inhibition

Another investigation focused on the antifungal properties of triazole derivatives in agricultural settings. The study revealed that certain derivatives could significantly reduce fungal growth in crops affected by Fusarium species, demonstrating the practical application of these compounds in crop protection .

Mechanism of Action

The mechanism of action of 4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. The phenyl and tetrafluoropropoxy groups may enhance the compound’s binding affinity and specificity for certain biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The triazole-thiol scaffold is conserved across analogs, but substituents critically influence bioactivity and physicochemical properties. Key comparisons include:

Compound Name / ID Substituents at Position 4 Substituents at Position 5 Unique Features Reference
Compound Y503-2176 Ethyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl Fluorinated alkoxy chain enhances lipophilicity and metabolic stability
Coumarin-triazole-thiophene hybrid Ethyl Thiophene-linked coumarin Extended π-conjugation for enhanced binding to viral proteases (e.g., SARS-CoV-2 PLpro)
5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 4-tert-butylphenoxy-methyl Bulky tert-butyl group improves membrane permeability
4-Ethyl-3-(furan-2-yl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazole Ethyl 3-Methoxybenzylthio + furan Heterocyclic furan enhances antioxidant activity

Physicochemical Properties

Fluorination significantly alters solubility and bioavailability:

Property Compound Y503-2176 Non-Fluorinated Analog (e.g., ) Coumarin Hybrid ()
LogP ~3.2 (predicted) ~2.8 ~4.1
Water Solubility Low (fluorophilic) Moderate Very low
Molecular Weight 349.35 355.44 437.49
Hydrogen Bond Donors 1 (thiol) 1 1

Note: The tetrafluoropropoxy group increases lipophilicity (LogP) compared to non-fluorinated phenoxy analogs but reduces solubility in aqueous media .

Antimicrobial Activity
  • Compound Y503-2176: No direct data, but fluorinated triazoles (e.g., CP 55 in ) show enhanced Gram-negative bacterial inhibition due to improved membrane penetration.
  • Coumarin-triazole hybrids : Exhibit anti-SARS-CoV-2 activity (PLpro IC₅₀ = 12 µM) .
  • Schiff bases (SB-3) : Potent anticancer activity (HepG2 IC₅₀ = 8.7 µM) via apoptosis induction .
ADMET Properties
  • Compound Y503-2176 : Predicted to have high gastrointestinal absorption but low blood-brain barrier penetration (similar to ).
  • Toxicity : Fluorinated compounds often fall into Toxicity Class 4 (low risk) .

Biological Activity

4-Ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the triazole family. Its structure includes a triazole ring and a thiol group, which are known to contribute to various biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by research findings.

  • Molecular Formula : C14H15F4N3OS
  • Molecular Weight : 349.347 g/mol
  • CAS Number : 828285-15-0

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown potent activity against various bacterial and fungal strains. For instance:

  • In vitro studies demonstrated high efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

  • Human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells were tested using the MTT assay. The results indicated that the compound exhibits selective cytotoxicity towards these cancer cells while showing lower toxicity to normal cells .
Cell LineIC50 (µM)
IGR39 (Melanoma)15
MDA-MB-231 (Breast Cancer)20
NIH/3T3 (Normal Fibroblast)>100

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymes : The triazole moiety is known to inhibit enzymes such as α-glucosidase and others involved in metabolic pathways.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

  • A study highlighted that compounds with similar structures exhibited significant antimicrobial activity against Mycobacterium tuberculosis, with some showing up to 61% inhibition at low concentrations .
  • Another investigation into the anti-inflammatory properties of triazole derivatives found that certain compounds demonstrated promising results in reducing paw edema in animal models .

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